

# 2-Chloro-4-methylquinoline physical and chemical properties

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## Compound of Interest

Compound Name: 2-Chloro-4-methylquinoline

Cat. No.: B123181

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An In-depth Technical Guide to **2-Chloro-4-methylquinoline**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Chloro-4-methylquinoline**, also known as 2-Chlorolepidine, is a halogenated derivative of quinoline, a heterocyclic aromatic compound.[1][2][3] Its unique structure, featuring a reactive chlorine atom at the 2-position, makes it a valuable and versatile intermediate in synthetic organic chemistry.[3] This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with its synthesis, reactivity, applications, and safety protocols, offering field-proven insights for professionals in research and drug development.

## Compound Identification and Core Properties

Precise identification is the cornerstone of any chemical research. **2-Chloro-4-methylquinoline** is cataloged under several identifiers, ensuring its unambiguous recognition in global databases and supply chains.

Property	Value	Source
CAS Number	634-47-9	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>10</sub> H <sub>8</sub> ClN	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	177.63 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
IUPAC Name	2-chloro-4-methylquinoline	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Synonyms	2-Chlorolepidine, Lepidine, 2-chloro-	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to off-white crystals or powder	<a href="#">[6]</a>
Melting Point	54-58 °C	<a href="#">[2]</a> <a href="#">[4]</a>
Boiling Point	296.0 °C (at 760 mmHg)	<a href="#">[2]</a> <a href="#">[4]</a>
Density	1.2 g/cm <sup>3</sup>	<a href="#">[4]</a>

## Spectroscopic Profile

The structural elucidation of **2-Chloro-4-methylquinoline** and its derivatives relies on standard spectroscopic techniques. While specific spectra should always be run on a given sample for confirmation, the expected data provides a reliable reference.

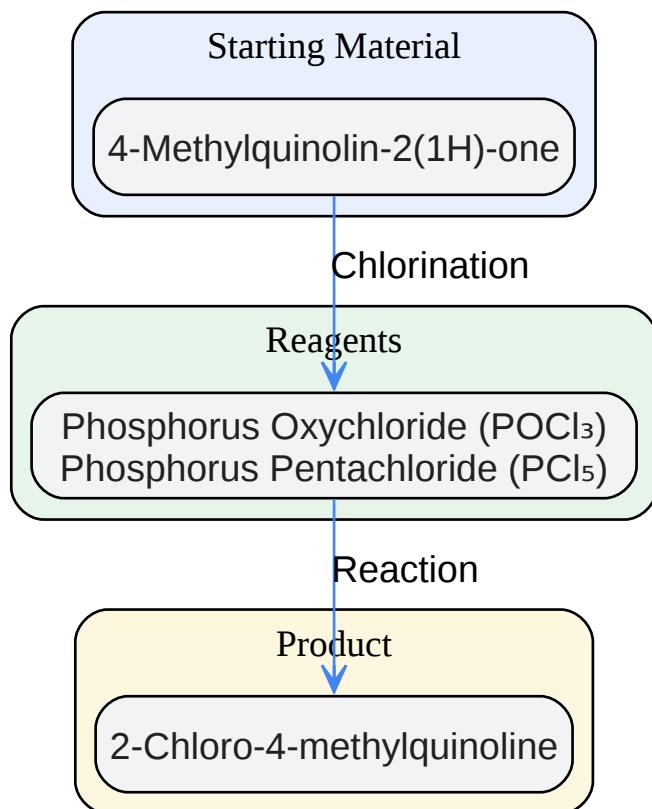
- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl (CH<sub>3</sub>) group protons around 2.5 ppm. The aromatic protons on the quinoline ring system would appear as a series of multiplets in the downfield region, typically between 7.0 and 8.5 ppm.
- <sup>13</sup>C NMR: The carbon NMR would display distinct signals for the ten carbon atoms. The methyl carbon would appear upfield, while the aromatic and heterocyclic carbons would resonate in the 120-150 ppm range. The carbon atom attached to the chlorine (C2) would be significantly influenced by the halogen's electronegativity.
- Infrared (IR) Spectroscopy: The IR spectrum provides information on the functional groups present. Key absorptions would include C-H stretching from the aromatic rings and the

methyl group, C=C and C=N stretching vibrations characteristic of the quinoline core, and a C-Cl stretching band.[1]

- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M<sup>+</sup>) corresponding to the molecular weight. A characteristic (M+2) peak, approximately one-third the intensity of the M<sup>+</sup> peak, will be present due to the natural isotopic abundance of Chlorine-37, confirming the presence of a single chlorine atom.[1]

## Synthesis and Manufacturing

The synthesis of **2-Chloro-4-methylquinoline** typically involves the chlorination of a precursor molecule. A prevalent and industrially relevant method is the chlorination of 4-methylquinolin-2(1H)-one. This reaction is often carried out using potent chlorinating agents like phosphorus oxychloride (POCl<sub>3</sub>), sometimes in combination with phosphorus pentachloride (PCl<sub>5</sub>), which effectively converts the hydroxyl group of the quinolinone tautomer into a chlorine atom.[7]



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Caption: General workflow for the synthesis of **2-Chloro-4-methylquinoline**.

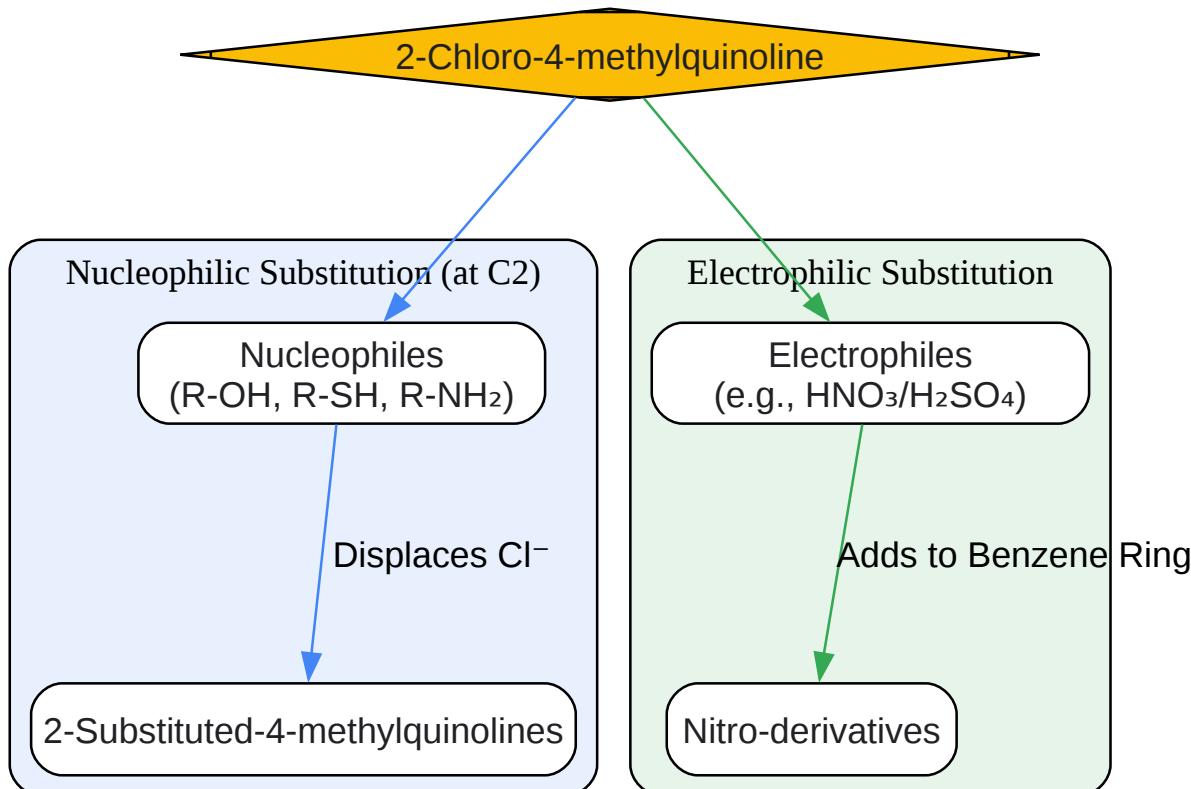
## Experimental Protocol: Chlorination of 4-Methylquinolin-2(1H)-one

**Causality:** This protocol leverages the reactivity of phosphorus oxychloride to replace the C2-hydroxyl group of the quinolinone with a chlorine atom. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

- **Setup:** In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
- **Charging:** Charge the flask with 4-methylquinolin-2(1H)-one.
- **Reagent Addition:** Slowly and cautiously add an excess of phosphorus oxychloride ( $\text{POCl}_3$ ) to the flask. The reaction is exothermic and may release  $\text{HCl}$  gas.
- **Heating:** Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitor by TLC).
- **Workup:** Carefully cool the mixture to room temperature. Slowly pour the reaction mixture onto crushed ice to quench the excess  $\text{POCl}_3$ . This is a highly exothermic and vigorous process.
- **Neutralization:** Neutralize the acidic solution by the slow addition of a base, such as sodium hydroxide or sodium carbonate solution, until the pH is basic.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

## Chemical Reactivity and Key Reactions

The chemical behavior of **2-Chloro-4-methylquinoline** is dominated by the chlorine atom at the C2 position, which is activated towards nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing effect of the nitrogen atom within the quinoline ring.



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Caption: Key reactivity pathways for **2-Chloro-4-methylquinoline**.

Key Reactions:

- Nucleophilic Substitution: The C2-chloro group can be readily displaced by a wide range of nucleophiles. This is the most synthetically useful reaction of this compound.<sup>[3]</sup>
  - With Sulfur Nucleophiles: Reaction with reagents like sodium hydrosulfide can lead to the formation of the corresponding thione, a key intermediate for further functionalization.<sup>[3]</sup>
  - With Oxygen Nucleophiles: Alcohols and phenols can displace the chloride to form ethers.<sup>[3]</sup>

- With Nitrogen Nucleophiles: Amines and hydrazines react to yield 2-amino and 2-hydrazino derivatives, respectively, which are common precursors for pharmacologically active molecules.[7]
- Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring can undergo electrophilic substitution, such as nitration.[3] The directing effects of the fused pyridine ring and the methyl group will influence the position of substitution.

## Applications in Research and Drug Development

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[8][9] **2-Chloro-4-methylquinoline** serves as a critical building block for accessing more complex molecules with potential therapeutic value.

- Pharmaceutical Intermediates: It is a key starting material for synthesizing compounds explored for anti-inflammatory, antibacterial, and antifungal properties.[3]
- Antiviral Research: The 2-chloroquinoline scaffold has been investigated for developing inhibitors of viral proteases, such as those in SARS-CoV-2.[10] The labile chlorine allows for covalent modification of enzyme active sites or serves as a synthetic handle for building non-covalent inhibitors.
- Material Science: The rigid, planar structure of the quinoline ring makes its derivatives of interest in the development of novel organic materials.[3]

## Safety and Handling

As a reactive chemical intermediate, **2-Chloro-4-methylquinoline** must be handled with appropriate precautions.

- Hazard Classification: It is classified as an irritant.[2]
  - H315: Causes skin irritation.[2]
  - H319: Causes serious eye irritation.[2]
  - H335: May cause respiratory irritation.[2]

- Precautionary Measures:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
  - P280: Wear protective gloves, protective clothing, eye protection, and face protection.[11]
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

## Conclusion

**2-Chloro-4-methylquinoline** is a foundational building block in modern organic and medicinal chemistry. Its well-defined physical properties, predictable spectroscopic signature, and, most importantly, its versatile reactivity profile make it an indispensable tool for researchers. The ability to readily substitute the C2-chloro group opens a gateway to a vast chemical space of novel quinoline derivatives, driving innovation in drug discovery and material science. Proper understanding and adherence to safety protocols are paramount to harnessing its full synthetic potential.

## References

- Chemsoc. (2025). **2-Chloro-4-methylquinoline** | CAS#:634-47-9.
- NIST. (n.d.). Quinoline, 2-chloro-4-methyl-. In NIST Chemistry WebBook.
- Safety data sheet according to 1907/2006/EC, Article 31. (2023). Trade name: 2-Methylquinoline.
- Acros Organics. (2013).
- ResearchGate. (n.d.). Synthesis of 2-hydroxy-4-methylquinoline derivatives.
- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- Ghorab, M. M., Alsaïd, M. S., & Nissan, Y. M. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Kattula, B., Reddi, B., Jangam, A., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central.

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## Sources

- 1. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
- 2. 2-Chloro-4-methylquinoline, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Buy 2-Chloro-4-methylquinoline | 634-47-9 [smolecule.com]
- 4. 2-Chloro-4-methylquinoline | CAS#:634-47-9 | Chemsric [chemsrc.com]
- 5. H26504.14 [thermofisher.com]
- 6. H26504.06 [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cpachem.com [cpachem.com]
- 12. fishersci.com [fishersci.com]
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